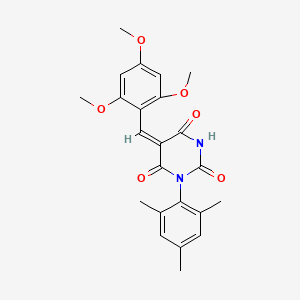![molecular formula C17H16Cl2N2O B4694176 {[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4694176.png)
{[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride
説明
{[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride, also known as PEAQX, is a selective antagonist of the AMPA receptor, a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. PEAQX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, stroke, depression, and addiction.
作用機序
{[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate, the endogenous ligand of the receptor. By blocking the AMPA receptor-mediated excitatory neurotransmission, {[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride can reduce the neuronal damage and cell death associated with excessive glutamate release and excitotoxicity.
Biochemical and Physiological Effects
{[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride has been shown to have a range of biochemical and physiological effects, depending on the specific experimental conditions and cell types. For example, {[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride can reduce the AMPA receptor-mediated currents and excitatory postsynaptic potentials (EPSPs) in hippocampal and cortical neurons, as well as in spinal cord and dorsal root ganglion neurons. {[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride can also inhibit the induction of long-term potentiation (LTP), a cellular mechanism underlying synaptic plasticity and learning and memory processes.
実験室実験の利点と制限
{[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride has several advantages as a research tool, including its high selectivity and potency for the AMPA receptor, its ability to block the receptor-mediated excitotoxicity, and its relatively low toxicity and side effects. However, {[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride also has some limitations, such as its short half-life and poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, {[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride may have off-target effects on other glutamate receptors or ion channels, which can complicate the interpretation of the experimental results.
将来の方向性
There are several future directions for the research on {[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride and its potential therapeutic applications. One direction is to further investigate the molecular mechanisms underlying the AMPA receptor-mediated excitotoxicity and the neuroprotective effects of {[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride in various neurological and psychiatric disorders. Another direction is to develop more potent and selective AMPA receptor antagonists with improved pharmacokinetic and pharmacodynamic properties, which can be used for the treatment of these disorders. Finally, the use of {[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride and other AMPA receptor antagonists as research tools can help to elucidate the complex role of glutamate receptors in brain function and dysfunction, and to identify new targets for drug development.
科学的研究の応用
{[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, {[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride has been shown to block the AMPA receptor-mediated excitotoxicity in animal models of stroke and traumatic brain injury, suggesting a potential therapeutic application in these conditions. {[5-(3-chlorophenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride has also been used to study the role of AMPA receptors in synaptic plasticity and learning and memory processes, as well as in the development of addiction and drug tolerance.
特性
IUPAC Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O.ClH/c18-14-5-3-4-13(10-14)17-8-7-16(21-17)12-19-11-15-6-1-2-9-20-15;/h1-10,19H,11-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVCOLRZQBADHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=C(O2)C3=CC(=CC=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



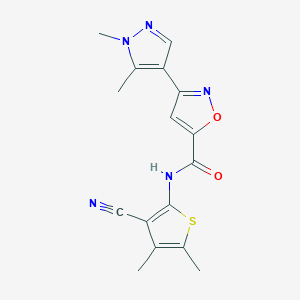
![N-(4-ethoxyphenyl)-N'-[2-(phenylthio)phenyl]urea](/img/structure/B4694110.png)
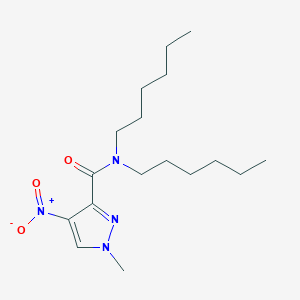

![N-(4-bromophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4694133.png)

![N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide](/img/structure/B4694146.png)
![ethyl [(3-allyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4694159.png)
![6-bromo-N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-(4-ethylphenyl)-4-quinolinecarboxamide](/img/structure/B4694166.png)
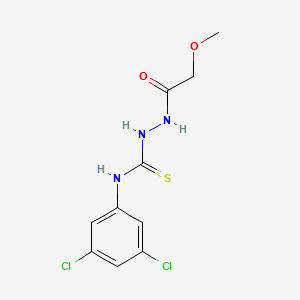
![2-(4-fluorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4694184.png)
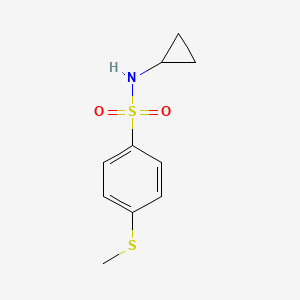
![ethyl 7,8-dimethyl-4-{[3-(4-morpholinyl)propyl]amino}-3-quinolinecarboxylate](/img/structure/B4694192.png)
